Fenbuconazole

Brown rot control DMI resistance management Stone fruit protection

Fenbuconazole is a systemic triazole fungicide that delivers potent CYP51 inhibition (EC₅₀=0.021 μL/mL vs. Monilinia fructicola) with demonstrably superior protective efficacy against DMI-reduced-sensitivity isolates compared to propiconazole (P<0.05). Its well-characterized enantioselective degradation profile—preferential loss of (−)-fenbuconazole in aerobic and anaerobic soils—makes it an ideal model compound for chiral pesticide research and regulatory risk assessment. Available as a racemic mixture with 4–5 week residual activity at low application rates. Ideal for brown rot control programs, CYP51 cross-resistance studies, and enantioselective analytical method development.

Molecular Formula C19H17ClN4
Molecular Weight 336.8 g/mol
CAS No. 119611-00-6
Cat. No. B054123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenbuconazole
CAS119611-00-6
Synonyms(RS)-4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyrontrile
alpha(2-(4-chlorophenyl)ethyl)-alpha-phenyl-1H-1,2,4-triazole-1-propanentrile
fenbuconazole
Molecular FormulaC19H17ClN4
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N
InChIInChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2
InChIKeyRQDJADAKIFFEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.94e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





Fenbuconazole (CAS 119611-00-6): Technical Baseline for Procurement and Scientific Selection


Fenbuconazole is a systemic triazole fungicide that inhibits fungal lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [1]. It is used as a racemic mixture comprising equimolar amounts of (R)- and (S)-enantiomers [2]. The compound exhibits a melting point of 124–126 °C, a water solubility of 0.2 mg/L at 25 °C, and a log P of 3.23–3.79 . Its primary applications include the control of ascomycete, basidiomycete, and deuteromycete pathogens across cereals, pome and stone fruits, vines, and various field crops [1][3].

Why Fenbuconazole Cannot Be Casually Substituted with Other Triazole DMIs


Despite sharing the same sterol biosynthesis inhibition target (CYP51), triazole fungicides exhibit substantial variability in their intrinsic potency against specific pathogen isolates, cross-resistance patterns, and physicochemical properties. For instance, fenbuconazole demonstrates a mean EC50 of 0.021 μL/mL against sensitive Monilinia fructicola isolates, comparable to tebuconazole (0.023 μL/mL) but distinct from propiconazole (0.018 μL/mL) [1]. However, when evaluated against isolates with reduced DMI sensitivity, fenbuconazole and tebuconazole are significantly more effective in protective applications than propiconazole (P < 0.05) [1]. Such differential efficacy, combined with unique enantioselective environmental fate profiles [2], renders simple within-class substitution scientifically and economically unsound for critical applications.

Fenbuconazole Quantitative Comparative Evidence: Procurement and Selection Guide


Superior Protective Efficacy vs. Propiconazole Against M. fructicola with Reduced DMI Sensitivity

In protective applications against Monilinia fructicola isolates with reduced DMI sensitivity (GADL isolates), fenbuconazole and tebuconazole were significantly (P < 0.05) more effective compared to propiconazole in reducing disease measurements. This difference was not observed in curative applications where tebuconazole alone showed superior efficacy [1].

Brown rot control DMI resistance management Stone fruit protection

Higher Endocrine Disruption Potency vs. Tebuconazole in ER Agonism Assays

In an estrogen receptor (ER) agonism assay, fenbuconazole exhibited an EC50 of 24.0 μM (95% CI: 21.9–26.4 μM), whereas tebuconazole required a higher concentration (EC50 = 45.4 μM, 95% CI: 37.8–54.8 μM) to achieve the same effect [1]. Fenbuconazole's potency was also intermediate compared to difenoconazole (EC50 = 2.2 μM) and propiconazole (EC50 = 36.0 μM) [1].

Endocrine disruption screening Toxicology Environmental risk assessment

Comparable Mycelial Growth Inhibition to Prochloraz Against Monilinia fructicola

In a comparative in vitro study of 16 fungicides, fenbuconazole exhibited an EC50 value of 0.0531 mg/L against mycelial growth of Monilinia fructicola, which was statistically comparable to prochloraz (0.0184 mg/L) and tetramycin (0.0456 mg/L), and substantially lower than the EC50 range of other fungicides (up to 61.53 mg/L) [1].

In vitro fungicide screening Peach brown rot Mycelial growth inhibition

Preferential Degradation of (−)-Enantiomer in Soil Under Aerobic and Anaerobic Conditions

Under both aerobic and anaerobic soil conditions, the (−)-fenbuconazole enantiomer is preferentially degraded compared to the (+)-enantiomer, providing the first experimental evidence of stereoselective degradation for this compound and its chiral metabolites RH-9129 and RH-9130 [1].

Chiral environmental fate Soil degradation Enantioselective analysis

Lower Application Rates for Comparable Disease Control in Field Trials

In field trials, fenbuconazole achieved similar levels of disease control at lower application rates compared to other azole fungicides. The recommended rates for cereals range from 75–125 g a.i./ha, with a residual activity lasting 4–5 weeks [1].

Field efficacy Application rate optimization Wheat disease control

Longer Hydrolytic Stability (DT50) at pH 7 Compared to Typical Triazoles

Fenbuconazole exhibits exceptional hydrolytic stability in the dark, with DT50 values of >2210 days (pH 5), 3740 days (pH 7), and 1370 days (pH 9) [1]. This stability profile exceeds that of many triazole fungicides, which typically show shorter hydrolytic half-lives under similar conditions.

Hydrolytic stability Formulation science Environmental persistence

Fenbuconazole: Best Research and Industrial Application Scenarios Driven by Evidence


Management of Propiconazole-Tolerant Monilinia fructicola in Stone Fruit Orchards

Given fenbuconazole's significantly superior protective efficacy against M. fructicola isolates with reduced DMI sensitivity compared to propiconazole (P < 0.05) [1], this compound is a preferred choice for brown rot control programs in orchards where propiconazole performance has declined. Its use in rotational or tank-mix strategies can mitigate selection pressure while maintaining disease control.

In Vitro Screening and Structure-Activity Relationship Studies of Triazole Fungicides

Fenbuconazole's potent mycelial growth inhibition (EC50 = 0.0531 mg/L against M. fructicola) and intermediate endocrine activity profile (ER agonism EC50 = 24.0 μM) make it a valuable reference compound for comparative triazole studies [2][3]. Researchers investigating CYP51 inhibition, cross-resistance patterns, or off-target effects can leverage these quantitative benchmarks.

Chiral Environmental Fate and Enantioselective Degradation Studies

The documented preferential degradation of (−)-fenbuconazole over (+)-fenbuconazole in both aerobic and anaerobic soils provides a well-characterized system for studying stereoselective environmental processes [4]. This makes fenbuconazole an ideal model compound for investigating chiral pesticide behavior, developing enantioselective analytical methods, and informing regulatory risk assessments for chiral agrochemicals.

Cost-Effective Cereal Disease Management with Optimized Application Rates

Field evidence indicates that fenbuconazole achieves comparable disease control to other azoles at lower application rates [5]. Combined with its 4–5 week residual activity and defined application window (GS 38–45 in wheat), fenbuconazole is well-suited for integrated disease management programs aiming to minimize active ingredient use while maintaining yield protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenbuconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.